N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
Description
N4-(2-Fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative with a nitro group at the 5-position and triamine substitutions at the 2, 4, and 6 positions. Its molecular formula is C17H15FN6O3, with a molar mass of 370.34 g/mol (inferred from structurally similar compounds in and ). The compound features:
- N4-substitution: A 2-fluorophenyl group, introducing electron-withdrawing effects via the fluorine atom at the ortho position.
- N2-substitution: A 4-methoxyphenyl group, providing electron-donating resonance effects from the para-methoxy group.
The structural arrangement suggests a balance between lipophilicity (from aromatic rings) and polarity (from nitro and methoxy groups), which may influence solubility and biological activity. While direct pharmacological data for this compound is unavailable in the provided evidence, its analogs exhibit antibacterial, antifungal, and immunomodulatory properties ().
Properties
IUPAC Name |
4-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-17-22-15(19)14(24(25)26)16(23-17)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLORSGIYKNHMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions. This step often requires the use of strong bases and high temperatures to facilitate the substitution.
Nitration: The nitro group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid under controlled conditions to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for pharmaceutical research:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways. Its structural components allow it to interact with specific molecular targets involved in cancer progression.
- Antimicrobial Activity : The presence of the nitro group in its structure enhances its reactivity, which can be beneficial in developing antimicrobial agents. Research indicates potential effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The methoxy groups may contribute to its anti-inflammatory properties by modulating the production of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings demonstrated that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity.
Mechanism of Action
The mechanism of action of N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrimidine triamines, highlighting substituent variations, molecular properties, and inferred functional implications:
Key Observations:
Substituent Position Effects: The 2-fluorophenyl group (target compound) vs. 4-fluorophenyl () alters steric and electronic profiles. The ortho-F may increase torsional strain but enhance dipole interactions compared to para-F . 4-Methoxyphenyl (target) vs.
Functional Group Comparisons: Chlorine vs. Furanylmethyl vs. Aryl Groups: Heterocyclic substituents () may enhance rigidity but reduce solubility compared to methoxy-substituted aryl groups .
Biological Activity Trends :
- Analogs with nitro groups and hydrogen-bonding substituents (e.g., methoxy) show antibacterial and antifungal activity (). The target compound’s nitro and methoxy groups align with these bioactive motifs .
- Alkylamine substituents () may improve pharmacokinetics but lack the aromatic interactions critical for target specificity .
Crystallographic Insights :
- Intramolecular hydrogen bonding (e.g., N–H⋯N) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) stabilize molecular conformations (). The target compound’s substituents likely influence similar packing interactions, affecting crystallinity and bioavailability .
Biological Activity
N4-(2-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS: 674818-35-0) is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure includes a nitropyrimidine core with fluorophenyl and methoxyphenyl substituents, which may contribute to its biological activity. This article reviews the biological properties and potential therapeutic applications of this compound.
- Molecular Formula : C17H15FN6O3
- Molar Mass : 370.34 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN6O3 |
| Molar Mass | 370.34 g/mol |
| CAS Number | 674818-35-0 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines. For example, it has shown effectiveness against leukemia L1210 cells at concentrations as low as M .
- Antimicrobial Properties : The compound has demonstrated activity against resistant strains of bacteria. In studies involving Staphylococcus faecium, it was effective at concentrations of M .
- Mechanism of Action : The biological activity may be attributed to its ability to interact with specific molecular targets, potentially inhibiting key enzymes or pathways involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the biological potential of similar compounds within the pyrimidine class:
- Case Study 1 : A study on related nitropyrimidines showed that modifications in substituent groups significantly influenced their cytotoxicity against cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity .
- Case Study 2 : Research focusing on pyrimidine derivatives indicated that compounds with methoxy and fluorine substitutions often displayed improved antimicrobial properties compared to their unsubstituted counterparts .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other similar compounds is essential.
| Compound Name | Antitumor Activity (M) | Antimicrobial Activity (M) |
|---|---|---|
| This compound | ||
| N4-(3-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | ||
| N4-(4-methoxyphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
